molecular formula C14H21N3O2 B12472591 2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide

2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide

Cat. No.: B12472591
M. Wt: 263.34 g/mol
InChI Key: RMESCCZKXZZLJZ-UHFFFAOYSA-N
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Description

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide is a chemical compound with a complex structure that includes a piperidine ring, a furan ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide typically involves the reaction of 1-isopropylpiperidine with 2-methylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-isopropyl-4-piperidinylidene)cyclopropanecarbohydrazide: A similar compound with a cyclopropane ring instead of a furan ring.

    4-tert-Butyl-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide: Another related compound with a benzene ring.

Uniqueness

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-methyl-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]furan-3-carboxamide

InChI

InChI=1S/C14H21N3O2/c1-10(2)17-7-4-12(5-8-17)15-16-14(18)13-6-9-19-11(13)3/h6,9-10H,4-5,7-8H2,1-3H3,(H,16,18)

InChI Key

RMESCCZKXZZLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C2CCN(CC2)C(C)C

Origin of Product

United States

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